molecular formula C18H19N5OS B2932488 2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 852375-30-5

2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2932488
CAS No.: 852375-30-5
M. Wt: 353.44
InChI Key: DZOKYYJDZNGNCE-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, a sulfanyl group, and a pyrrolidinyl ethanone moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary target of azoles, a class of compounds to which our compound of interest belongs, is the heme protein . This protein cocatalyzes the cytochrome P-450-dependent 14α-demethylation of lanosterol . The heme protein plays a crucial role in the biosynthesis of sterols, including ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for the 14α-demethylation of lanosterol . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . The changes in the cell membrane can affect its permeability and other functions, leading to the death of the fungal cell .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to alterations in the membrane’s structure and function . These alterations can result in increased membrane permeability, impaired cell function, and ultimately, cell death .

Result of Action

The primary result of the compound’s action is the disruption of fungal cell growth . By inhibiting ergosterol synthesis, the compound induces changes in the fungal cell membrane that lead to increased permeability and impaired function . These changes can ultimately lead to the death of the fungal cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Pyrrolidinyl Ethanone Moiety: This step may involve the use of pyrrolidine and acylation reactions to attach the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazolopyridazine Derivatives: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.

    Pyridazine Derivatives: Studied for their potential as anti-inflammatory and anticancer agents.

    Sulfanyl Compounds: Often investigated for their antioxidant properties.

Uniqueness

2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKYYJDZNGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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